molecular formula C17H19N5O3S B2938281 6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852048-76-1

6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2938281
CAS No.: 852048-76-1
M. Wt: 373.43
InChI Key: IUOBYOJNQZFFGS-UHFFFAOYSA-N
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Description

6-((5-(isopropylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an intriguing compound with a unique structure combining a pyrimidine dione and a triazole ring. Such compounds often demonstrate significant biological activity and can be essential in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps:

  • Starting Materials: : The synthesis begins with readily available reagents including isopropylthio compounds, methoxyphenyl precursors, and triazole reagents.

  • Formation of Triazole Ring: : The 1,2,4-triazole ring is constructed through cyclization reactions, often using hydrazine derivatives.

  • Attachment to Pyrimidine Dione: : The triazole intermediate is then linked to a pyrimidine dione core through a series of nucleophilic substitution and condensation reactions.

  • Final Purification: : Purification steps, such as recrystallization or chromatography, ensure the final compound's purity.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions to maximize yield and minimize impurities is essential. This might include automated synthesis platforms, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically with agents like hydrogen peroxide or potassium permanganate, potentially altering the isopropylthio group.

  • Reduction: : Reduction reactions may involve reducing the triazole ring or the methoxy group under specific conditions using agents like lithium aluminum hydride.

  • Substitution: : The compound can participate in various nucleophilic and electrophilic substitution reactions, modifying the pyrimidine or triazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution: : Various halides, acids, or bases depending on the specific functional group to be substituted.

Major Products

The main products formed depend on the reaction pathway, such as oxidation products of the isopropylthio group or substituted triazole derivatives.

Scientific Research Applications

This compound holds promise in multiple fields:

  • Chemistry: : Useful in studying reaction mechanisms involving pyrimidine and triazole rings.

  • Biology: : Potential as a biochemical probe due to its unique structure.

  • Medicine: : Investigated for its activity as an anti-fungal or anti-bacterial agent.

  • Industry: : Can be a starting material for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism involves binding to specific biological targets, possibly enzymes or receptors, affecting their function. For instance, the triazole ring could inhibit enzyme activity by mimicking substrate structures, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxyphenyl)-5-isopropyl-1,2,4-triazole

  • 6-methylpyrimidine-2,4(1H,3H)-dione

  • 5-isopropylthio-4-(3-methoxyphenyl)-triazole derivatives

Uniqueness

  • Structural Complexity: : The combination of a pyrimidine dione with a modified triazole ring is unique, providing distinctive interaction properties.

  • Biological Activity: : Enhanced biological activity due to the presence of both triazole and pyrimidine rings, which are known for their medicinal properties.

That should cover it all! Complex stuff, but fascinating!

Properties

IUPAC Name

6-[[4-(3-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(7-11-8-15(23)19-16(24)18-11)22(17)12-5-4-6-13(9-12)25-3/h4-6,8-10H,7H2,1-3H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOBYOJNQZFFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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